molecular formula C7H7N3O B1378411 7-Amino-4-aza-2-oxindole CAS No. 1190319-39-1

7-Amino-4-aza-2-oxindole

Cat. No.: B1378411
CAS No.: 1190319-39-1
M. Wt: 149.15 g/mol
InChI Key: ZSCIIFXHBHOEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-4-aza-2-oxindole (CAS 1190319-39-1) is a chemically versatile building block that combines the privileged oxindole and azaindole pharmacophores, making it a valuable scaffold in medicinal chemistry and drug discovery . The incorporation of a nitrogen atom (the "aza" designation) into the core structure modulates the compound's physicochemical properties, such as solubility and its ability to form hydrogen bonds, which can lead to enhanced biological activity and improved pharmacokinetic profiles . This compound serves as a key precursor in the synthesis of novel 7-aza-2-oxindole derivatives explored as potential anti-inflammatory agents . Research indicates such derivatives can inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 in models of sepsis, presenting a promising alternative to traditional NSAIDs . Furthermore, the 4-aza-2-oxindole scaffold is investigated for developing kinase inhibitors, including inhibitors of Tropomyosin receptor kinases (Trk) and CDK2, which are significant targets in cancer research . Synthetic applications are a key area of interest. The 7-amino group allows for diverse chemical transformations, including oxidation, reduction, and substitution, facilitating the creation of complex molecular libraries for structure-activity relationship (SAR) studies . Efficient synthetic routes, such as the reductive cyclization of nitropyridine precursors, enable regioselective access to this and related 6-azaoxindole structures . The compound's high molecular polarizability and low lipid/water partition coefficient (ALogP) are physicochemical properties associated with beneficial anti-inflammatory activity in related oxindole structures . Attention: For research use only. Not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-4-1-2-9-5-3-6(11)10-7(4)5/h1-2H,3H2,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCIIFXHBHOEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=CC(=C2NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230686
Record name 7-Amino-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-39-1
Record name 7-Amino-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Amino 4 Aza 2 Oxindole and Its Structural Congeners

Established Synthetic Routes to the 7-Amino-4-aza-2-oxindole Core

The synthesis of the this compound core can be approached through several distinct strategies, each with its own advantages. These methods include late-stage functionalization via palladium catalysis, the construction of the heterocyclic core using radical chemistry, and transformations of related azaindole systems.

Palladium-Catalyzed Cyanation and Subsequent Reduction

A highly plausible and modular route to this compound involves a two-step sequence starting from a halogenated 4-aza-2-oxindole precursor, such as 7-bromo-4-aza-2-oxindole. This method leverages the power of palladium-catalyzed cross-coupling to install a nitrogen-containing functional group, which is then chemically modified to the desired amine.

The first key step is the palladium-catalyzed cyanation of the 7-halo-4-aza-2-oxindole. This reaction has become a robust method for introducing a nitrile group onto aryl and heteroaryl halides. researchgate.netnih.gov Modern catalytic systems often employ less toxic cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in place of historically used reagents like KCN or NaCN. nih.govorganic-chemistry.org The reaction typically proceeds by an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the 7-cyano-4-aza-2-oxindole product. researchgate.net

The second step is the reduction of the nitrile group to a primary amine. This is a standard transformation in organic synthesis with numerous available reagents. wikipedia.org Common methods include the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using catalysts such as Raney Nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂) under an atmosphere of hydrogen gas. wikipedia.orglibretexts.org The selection of the reducing agent is crucial to ensure compatibility with the oxindole (B195798) core. Catalytic hydrogenation is often preferred for its milder conditions. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cyanation and Reduction
StepDescriptionTypical ReagentsKey Transformation
1Palladium-Catalyzed CyanationPd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., Xantphos, SPhos), Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])Ar-Br → Ar-CN
2Nitrile ReductionLiAlH₄; or H₂, Raney Ni; or H₂, Pd/CAr-CN → Ar-CH₂NH₂ (incorrect for Ar-NH₂) → Ar-NH₂

Correction Note: Standard nitrile reduction yields a benzylamine (Ar-CH₂NH₂). To achieve the target 7-amino group (Ar-NH₂), a different synthetic strategy such as palladium-catalyzed amination of the 7-halo precursor would be more direct. However, following the specified outline, the cyanation-reduction pathway is detailed. A Hofmann, Curtius, or similar rearrangement would be required after the nitrile stage to achieve the final product as outlined. For the purpose of this article, we will focus on the specified cyanation and reduction steps.

Free-Radical-Mediated Cyclization onto the Pyridine (B92270) Ring

A powerful approach to constructing the 7-azaoxindole skeleton involves the formation of the five-membered ring via a free-radical cyclization onto the pyridine nucleus. acs.orgnih.gov This tin-free method offers mild reaction conditions and avoids the use of toxic heavy metals. acs.org

This strategy hinges on the use of xanthates to generate the key radical intermediate. acs.org The synthesis begins with a suitable aminopyridine precursor, which is first acylated with chloroacetyl chloride. The resulting amide undergoes nucleophilic substitution with potassium O-ethyldithiocarbonate to form a xanthate precursor. acs.org Upon treatment with a radical initiator, such as lauroyl peroxide (DLP), in a solvent like 1,2-dichloroethane (B1671644) (DCE), a radical is generated from the xanthate group. This radical then cyclizes onto the electron-deficient pyridine ring. The resulting radical intermediate is subsequently oxidized by the peroxide to form the final, aromatized 7-azaoxindole product. acs.org The use of a 6-chloropyridine starting material can be advantageous as the chlorine atom sterically and electronically reduces the nucleophilicity of the pyridine nitrogen, preventing unwanted side reactions. acs.org

A variation of the radical approach involves an intermolecular addition followed by a cyclization sequence. acs.orgresearchgate.net In this method, a radical generated from a xanthate can first add to an external alkene (an intermolecular step). The new radical adduct then undergoes an intramolecular cyclization onto the pyridine ring to build the fused heterocyclic system. acs.org This sequence allows for the introduction of additional complexity and substitution on the newly formed ring. This approach has been successfully employed for the synthesis of 7-azaindolines, which are structurally related to 7-azaoxindoles. acs.orgresearchgate.net The competition between direct intramolecular cyclization and the intermolecular addition/cyclization pathway can be influenced by reaction conditions and the nature of the radical acceptor. acs.org

Table 2: Key Features of Free-Radical Cyclization Methods
MethodKey PrecursorInitiator/ReagentsCore Mechanism
Xanthate-Mediated CyclizationN-(pyridin-2-yl)acetamide-derived xanthateLauroyl Peroxide (DLP)Intramolecular radical cyclization onto pyridine ring
Intermolecular Addition/CyclizationXanthate + external alkeneLauroyl Peroxide (DLP)Intermolecular radical addition followed by intramolecular cyclization

Oxindole-Focused Synthetic Approaches

These methods focus on converting a pre-existing 7-azaindole (B17877) scaffold into the corresponding 7-aza-2-oxindole.

One of the more established, albeit sometimes costly, approaches to 7-azaoxindoles begins with a 7-azaindole derivative. acs.org The process involves an oxidative bromination reaction. For instance, treatment of 7-azaindole with an oxidizing agent like chromium trioxide (CrO₃) in the presence of bromine can introduce bromine and oxygen atoms onto the pyrrole (B145914) ring, leading to intermediates like 5-bromo-7-isatine. researchgate.net A more direct approach would involve the specific bromination at the 2-position of the azaindole ring followed by a reduction step. The subsequent step is a zinc-mediated reduction. acs.org Zinc metal is a versatile reducing agent in organic chemistry, capable of participating in a variety of transformations. organic-chemistry.org In this context, zinc dust in a suitable solvent system (e.g., acetic acid) would reduce the oxidized and brominated intermediate to furnish the 7-aza-2-oxindole core. The 7-amino functionality would need to be present on the starting 7-azaindole or introduced in a separate step.

Carbonylation of Doubly Lithiated 2-Pivaloylaminopyridine

The synthesis of the 4-aza-2-oxindole core via the carbonylation of a doubly lithiated pyridine derivative represents a specialized approach leveraging directed ortho-metalation (DoM). While this specific route is not extensively documented for the direct synthesis of this compound, the underlying principles of DoM on pyridine rings are well-established.

In this proposed strategy, a pivaloyl-protected aminopyridine would serve as the starting material. The pivaloyl group (Piv) acts as a potent directed metalation group (DMG), facilitating the deprotonation of the adjacent C-H bond by a strong lithium base, such as n-butyllithium or sec-butyllithium. A second equivalent of the base would deprotonate the amine, leading to a doubly lithiated intermediate. This intermediate could then be treated with a carbon monoxide source, such as diethyl carbonate or phosgene, to introduce the carbonyl group, followed by an intramolecular cyclization upon workup to yield the 4-aza-2-oxindole ring system. The regioselectivity of the lithiation is crucial and is effectively controlled by the directing group. harvard.edu

Table 1: Proposed Reaction Parameters for Carbonylation Route

StepReagent/ConditionPurpose
Protection Pivaloyl chlorideInstallation of Directed Metalation Group
Metalation 2.2 eq. sec-BuLi, TMEDA, THF, -78 °CDirected ortho-metalation and N-H deprotonation
Carbonylation Diethyl carbonate ((EtO)₂CO)Introduction of C2 carbonyl group
Cyclization Acidic workupRing closure to form lactam

This table represents a hypothetical reaction based on established directed ortho-metalation principles.

Use of Substituted Pyridines as Precursors

The use of appropriately substituted pyridines is a foundational and versatile strategy for constructing the 4-aza-2-oxindole scaffold. This approach involves building the fused pyrrolidinone ring onto a pre-existing pyridine core. A key strategy involves starting with a 3,4-disubstituted pyridine, where the substituents are poised for cyclization.

For instance, a synthetic route can begin with a 4-amino-3-substituted pyridine. A notable example is the formal [4+1] cyclization of 3-amino-4-methyl pyridines with reagents like trifluoroacetic anhydride (TFAA) to construct a fused pyrrole ring. chemrxiv.orgrsc.org While this often leads to the 6-azaindole isomer, modifying the precursors to feature a carboxymethyl or related group at the 3-position of a 4-aminopyridine could direct the cyclization towards the desired 4-aza-2-oxindole.

A highly relevant approach involves the synthesis of the 1H-pyrrolo[3,2-c]pyridine core from a substituted nitropyridine precursor, which itself is derived from pyridine. nih.gov This highlights the utility of starting with a pyridine scaffold and introducing the necessary functional groups for the subsequent cyclization steps that form the fused ring system.

Palladium-Catalyzed Cyclization of α-Chloroacetanilides

Palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides is a powerful method for the synthesis of oxindoles. harvard.eduresearchgate.net This reaction, often referred to as the Buchwald-Hartwig cyclization for oxindoles, typically involves the use of a palladium catalyst, a phosphine ligand, and a base to effect the ring closure.

While direct examples for the synthesis of this compound using this method are not prevalent in the literature, the strategy can be conceptually extended. The synthesis would require a precursor such as N-(7-amino-pyridin-4-yl)-2-chloroacetamide. In this molecule, the palladium catalyst would facilitate the intramolecular coupling between the nitrogen of the acetamide and the C5-H bond of the pyridine ring.

The proposed catalytic cycle involves:

Oxidative addition of the Pd(0) catalyst to the C-Cl bond.

Intramolecular C-H activation at the pyridine C5 position.

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

A significant challenge in this approach is the potential for competing C-H activation at other positions on the pyridine ring and the electronic nature of the pyridine affecting the catalytic cycle.

Table 2: Typical Conditions for Pd-Catalyzed Oxindole Synthesis

ComponentExampleRole
Catalyst Palladium(II) acetateCatalyst precursor
Ligand 2-(Di-tert-butylphosphino)biphenylStabilizes and activates catalyst
Base Triethylamine or K₂CO₃Neutralizes HCl byproduct
Solvent Toluene or DMFReaction medium

Data generalized from the synthesis of carbocyclic oxindoles. harvard.eduresearchgate.net

Rhodium-Catalyzed Domino Conjugate Addition-Arylation

Rhodium-catalyzed reactions have emerged as a sophisticated tool for constructing complex heterocyclic scaffolds. One such strategy is a domino conjugate addition-arylation sequence, which has been successfully applied to generate 3-substituted oxindoles. acs.org This process typically involves the addition of a nucleophile to an acceptor, followed by an intramolecular arylation event.

For the synthesis of a 4-aza-2-oxindole, a hypothetical pathway could involve a rhodium-catalyzed reaction between a suitably substituted pyridine and an appropriate coupling partner. For example, a domino reaction could be envisioned where a rhodium enolate intermediate undergoes an intramolecular oxidative addition, leading to the formation of the bicyclic aza-oxindole structure. acs.org The efficiency and regioselectivity of such a reaction would be highly dependent on the nature of the rhodium catalyst and the specific substrates employed. This method offers a pathway to introduce substitution at the C3 position of the oxindole core concurrently with the cyclization.

Advanced and Emerging Synthetic Strategies for this compound

Multicomponent Reaction (MCR) Applications for Oxindole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms of the starting materials, offer a highly efficient route to complex molecules. MCRs are particularly valuable for generating molecular diversity in drug discovery.

While no specific MCR has been reported for the direct synthesis of this compound, the construction of spirooxindole and other complex oxindole scaffolds has been achieved using MCRs, such as the [3+2] cycloaddition of an azomethine ylide with an ethylene derivative. rsc.org A hypothetical MCR for the 4-aza-2-oxindole core could involve the condensation of a 3,4-diaminopyridine, an aldehyde, and an α-keto-ester. Such a strategy would assemble the core structure in a single, convergent step, offering significant advantages in terms of step economy and operational simplicity.

Reductive Cyclization of Nitropyridine Derivatives

Reductive cyclization of a strategically functionalized nitropyridine is one of the most effective and demonstrated methods for constructing the pyrrolo[3,2-c]pyridine core structure. nih.gov This strategy involves the chemical reduction of a nitro group to an amine, which then participates in an intramolecular cyclization with another functional group on the same molecule.

A successful synthesis of a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate starts from (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide. nih.gov In this key step, the nitro group is reduced, and the resulting amine cyclizes onto the enamine moiety. The reaction is carried out using iron powder in acetic acid at elevated temperatures, which is a classic and robust method for nitro group reduction. nih.gov

To adapt this method for the synthesis of this compound, one could envision a precursor like a 4-amino-3-(2-alkoxycarbonyl-2-nitrovinyl)pyridine. The reduction of the nitro group would yield an amine that could spontaneously cyclize onto the ester to form the desired lactam ring.

Table 3: Reagents for Reductive Cyclization

Reducing AgentSolvent/AdditiveTypical Application
Fe / Acetic Acid Acetic AcidReduction of nitro groups in the presence of other reducible functionalities. nih.gov
Fe / HCl EthanolA common alternative for nitro group reduction followed by cyclization.
SnCl₂ Ethanol/Ethyl AcetateMild reduction of aromatic nitro compounds.
H₂, Pd/C Methanol/EthanolCatalytic hydrogenation for clean reduction.

This methodology provides a reliable pathway to the core heterocyclic system, starting from readily available nitropyridine precursors.

Organocatalytic Asymmetric Synthesis of Chiral Oxindoles

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative that often provides high levels of enantioselectivity under mild conditions.

The addition of nucleophiles to isatin-derived imines is a direct and effective method for constructing the chiral quaternary center found in many 3-substituted 3-amino-2-oxindoles. beilstein-journals.orgnih.gov Since the first asymmetric catalytic versions were reported in the 2010s, this area has expanded to include a variety of reactions such as Mannich, Friedel-Crafts, and aza-Henry reactions. beilstein-journals.orgnih.gov

The enantioselective Mannich reaction, for instance, has been successfully catalyzed by both organocatalysts and chiral metal catalysts. beilstein-journals.orgnih.gov In an organocatalytic example, chiral cinchona alkaloid-derived squaramide was used to promote the reaction of N-Boc-isatin imines with 1,3-dicarbonyl compounds, yielding chiral 3-amino-2-oxindoles in high to quantitative yields (78–99%) and with excellent enantioselectivities (90–99% ee). beilstein-journals.orgnih.gov

Metal-catalyzed versions have also proven effective. A combination of Zn(OTf)₂ and a chiral N,N'-dioxide ligand catalyzed the enantioselective Mannich reaction of N-Boc-isatin imines with silyl ketene imines. beilstein-journals.orgnih.gov This process afforded a range of chiral β-amino nitriles with two adjacent tetrasubstituted stereocenters in excellent yields (90–98%) and enantioselectivities (94–99% ee), and with high diastereoselectivity (>90% de). beilstein-journals.orgnih.gov

Table 1: Organocatalytic Mannich Reactions of Isatin Imines

Catalyst Nucleophile Yield (%) ee (%) Reference
Cinchona alkaloid-derived squaramide 1,3-Dicarbonyl compounds 78–99 90–99 beilstein-journals.orgnih.gov

The aza-Morita–Baylis–Hillman (aza-MBH) reaction is a powerful, atom-economical method for forming carbon-carbon bonds to create densely functionalized molecules. nih.govscispace.com The asymmetric catalytic aza-MBH reaction of isatin-derived ketimines with activated alkenes like methyl vinyl ketone (MVK) has been established using chiral amine and phosphine catalysts. nih.govscispace.comrsc.org This reaction provides access to biomedically important 3-substituted 3-amino-2-oxindoles bearing quaternary stereogenic centers in good yields (often >80%) and with excellent enantioselectivity (90–99% ee). nih.govscispace.comrsc.org

For example, the reaction of isatin-derived N-Boc ketimines with MVK catalyzed by chiral amines and phosphines has been developed as an efficient enantioselective route to these structures. nih.gov The use of β-isocupreidine as an organocatalyst has also been successful in the aza-MBH reaction of N-Boc-isatin imines with acrolein, producing the corresponding chiral 3-amino-2-oxindoles with uniformly excellent enantioselectivities (95–98% ee) and moderate to good yields (48–83%). beilstein-journals.org Similarly, the reaction of isatin-derived ketimines with maleimides, using β-isocupreidine as the catalyst, furnishes products with up to 99% ee. researchgate.net

Table 2: Asymmetric Aza-Morita–Baylis–Hillman Reactions

Catalyst Electrophile Activated Alkene Yield (%) ee (%) Reference
Chiral amino/phosphino catalysts Isatin-derived ketimines MVK >80 90–99 nih.govscispace.comrsc.org
β-Isocupreidine (β-ICD) N-Boc-isatin imines Acrolein 48–83 95–98 beilstein-journals.org
β-Isocupreidine (β-ICD) Isatin-derived ketimines Maleimides - up to 99 researchgate.net

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis provides a diverse and powerful platform for the asymmetric synthesis of aza-oxindoles, enabling the formation of key bonds through unique mechanisms.

The intramolecular carboamination of alkenes is an attractive strategy for synthesizing nitrogen-containing heterocycles. nih.gov Copper-catalyzed methods have been developed for the enantioselective intramolecular carboamination of alkenes, which can establish vicinal tertiary and quaternary carbon stereocenters with high levels of both diastereo- and enantioselectivity. nih.gov This process involves the intramolecular addition of arylsulfonamides across terminal alkenes to yield chiral sultams. nih.gov The stereochemistry-determining step is believed to be a syn-aminocupration of the alkene. nih.gov The development of a catalytic asymmetric version of this reaction was made possible by identifying a suitable oxidant for copper turnover and a chiral ligand for asymmetric induction. nih.gov

Table 3: Conditions for Copper-Catalyzed Carboamination

Copper Salt Ligand Oxidant Solvent Temperature (°C) Reference

Rhodium catalysis is a versatile tool for C-H activation and annulation reactions to form heterocyclic systems. acs.orgrsc.org The combination of a rhodium catalyst with a Lewis acid co-catalyst, such as a zinc compound, can enhance reactivity and selectivity. For example, the asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones has been achieved using an in situ formed rhodium-Josiphos catalyst. nih.gov The addition of catalytic zinc(II) triflate was found to significantly improve the turnover frequency while suppressing the epimerization of the products. nih.gov While not a direct synthesis of the aza-oxindole core, this dual-catalysis approach highlights a strategy that could be adapted for tandem reactions in the synthesis of complex heterocyclic structures. The oxidative coupling of simple anilines and internal alkynes mediated by a rhodium(III) catalyst is a known method for producing highly functionalized indoles. acs.org

Hypervalent Iodine-Mediated Bond Formations

Hypervalent iodine reagents have gained prominence as versatile and environmentally benign oxidants in organic synthesis, capable of mediating a wide array of transformations, including the formation of carbon-nitrogen and carbon-carbon bonds. acs.orgnih.gov These reagents have been used to construct various heterocyclic compounds, including oxindoles, under mild, often metal-free conditions. researchgate.netnsf.gov

One key application is in dearomatization reactions of indole (B1671886) derivatives to produce 3,3-disubstituted oxindoles. researchgate.net For instance, a catalyst-free intermolecular dearomatization of indoles with a hypervalent-iodine-based nitrooxylating reagent has been reported to produce various alkoxyated 3,3-disubstituted oxindoles bearing a quaternary carbon stereocenter in good to excellent yields (up to 92%). researchgate.net

Hypervalent iodine compounds can also act as oxidants in transition metal-catalyzed reactions. In a palladium-catalyzed cascade reaction for the synthesis of oxindole derivatives, PhI(OAc)₂ was employed as the oxidant. mdpi.com Other oxidants like oxone, K₂S₂O₈, and Cu(OAc)₂ were found to be ineffective, highlighting the specific role of the hypervalent iodine reagent in facilitating the proposed Pd(IV)-mediated C-N reductive elimination or C-H activation step. mdpi.com

Eschenmoser Coupling Reaction for Oxindole Derivatives

The Eschenmoser coupling reaction, also known as the Eschenmoser sulfide contraction, is a powerful method for carbon-carbon bond formation that yields β-enaminocarbonyl derivatives through the elimination of sulfur from an episulfide intermediate. nih.govwikipedia.org While originally prominent in the total synthesis of complex natural products like vitamin B12, its application has expanded to various synthetic strategies. nih.gov

Recent research has demonstrated a novel and highly modular application of the Eschenmoser coupling reaction for the synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones, which are structural congeners of this compound. nih.govbeilstein-journals.org This method involves the reaction between a substituted 3-bromooxindole and various primary, secondary, or tertiary thioamides. nih.govbeilstein-journals.org

A key feature of this approach is that the reaction often proceeds smoothly in polar aprotic solvents like DMF or MeCN, frequently without the need for a base or a thiophilic agent, which is atypical for traditional Eschenmoser couplings. nih.govbeilstein-journals.org The mechanism involves the initial formation of an α-thioiminium salt. For the desired coupling to occur, a key prerequisite is the substantial acidity of the hydrogen at the C3 position of the oxindole ring, which allows for the formation of a thiirane intermediate that subsequently eliminates sulfur. beilstein-journals.org

However, the use of primary thioamides can be complicated by competing reaction pathways, such as base-catalyzed elimination to form nitriles or cyclization to yield thiazoles. nih.govbeilstein-journals.org The successful outcome of the Eschenmoser coupling reaction depends on a delicate balance in the acidity of the nitrogen and carbon atoms within the intermediate α-thioiminium salts. nih.govbeilstein-journals.org

Below is a table summarizing the conditions for the Eschenmoser coupling reaction between 3-bromooxindoles and thioamides to produce oxindole derivatives.

Reactant 1Reactant 2SolventAdditivesYieldReference
3-BromooxindoleThiobenzamideDMFNoneHigh nih.govbeilstein-journals.org
3-BromooxindoleThioacetamideMeCNNone70-97% beilstein-journals.org
4-Bromoisoquinoline-1,3(2H,4H)-dioneThioacetamideDMFKHCO₃ (3 equiv.)48% beilstein-journals.org
(2-oxoindolin-3-yl)triflateTertiary ThioamidesDMF/MeCNNoneHigh beilstein-journals.org

Strategic Considerations in Synthetic Pathway Optimization for this compound

Optimizing the synthetic pathway for complex heterocyclic molecules like this compound is crucial for improving efficiency, reducing costs, and ensuring scalability. This involves a detailed analysis of reaction conditions and the implementation of advanced production technologies.

The yield and regioselectivity of synthetic reactions leading to aza-oxindoles are highly sensitive to a variety of reaction conditions. The choice of solvent, base, temperature, and catalyst can dramatically influence the outcome, often determining which of several possible products is formed.

Solvent and Base: In the context of the Eschenmoser coupling for oxindole derivatives, the reaction proceeds efficiently in polar aprotic solvents; however, the presence and type of base can dictate the reaction pathway. For instance, in a reaction of 4-bromo-1,1-dimethyl-1,4-dihydroisoquinoline-3(2H)-one with thioacetamide in DMF, the absence of a base led to a thiazole product in 40% yield, whereas the addition of potassium carbonate (KHCO₃) as a base steered the reaction towards the desired Eschenmoser coupling product with a 48% yield. beilstein-journals.org In other systems, such as the synthesis of aza-oxindoles via a Truce-Smiles rearrangement, a strong base like sodium tert-butoxide (NaOtBu) is essential to mediate the key aryl migration step. nih.gov

Catalyst Systems: For many modern syntheses of aza-indoles and aza-oxindoles, palladium-catalyzed cross-coupling reactions are employed. nih.govresearchgate.net The choice of palladium catalyst and associated ligands is critical for achieving high yields and regioselectivity. For example, in the synthesis of 2,3,5-trisubstituted-7-azaindoles, switching the catalyst from Pd(OAc)₂ to Pd(dppf)Cl₂ resulted in higher regioselectivity, improved reproducibility, and better yields. nih.gov

Temperature: Reaction temperature is a fundamental parameter that controls reaction kinetics. In many cases, elevated temperatures are required, but they must be carefully controlled to prevent decomposition or the formation of side products. Microwave heating has been shown to dramatically accelerate certain reaction steps in the synthesis of 7-azaindole derivatives, such as epoxide-opening-cyclization-dehydration sequences. researchgate.net

The following table illustrates how varying reaction parameters can influence the outcome of reactions relevant to aza-oxindole synthesis.

Reaction TypeParameter VariedCondition 1Outcome 1Condition 2Outcome 2Reference
Eschenmoser CouplingBaseNo BaseThiazole Product (40%)KHCO₃ECR Product (48%) beilstein-journals.org
Aza-indole SynthesisHeating MethodConventional HeatingLonger reaction timeMicrowave IrradiationDramatically accelerated reaction researchgate.net
Pd-Catalyzed CouplingCatalystPd(OAc)₂Lower regioselectivityPd(dppf)Cl₂Higher regioselectivity and yield nih.gov
Truce-Smiles RearrangementBaseWeaker BaseNo reactionNaOtBuSuccessful rearrangement/cyclization nih.gov

Transitioning from laboratory-scale synthesis to industrial production requires strategies that enhance safety, efficiency, reproducibility, and throughput. Continuous flow chemistry and automated systems are at the forefront of these optimization efforts.

Continuous Flow Chemistry: Instead of traditional batch processing, continuous flow synthesis involves pumping reagents through a network of tubes and reactors. This methodology offers significant advantages for process optimization and scale-up. researchgate.net

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature, minimizing hotspots and reducing the risk of side reactions or decomposition. researchgate.net

Improved Safety: By keeping the volume of hazardous reagents and intermediates low at any given time and allowing for precise temperature and pressure control, flow chemistry significantly improves the safety profile of a process. nih.gov

Rapid Optimization: Automated flow systems allow for the rapid screening of reaction conditions (e.g., temperature, pressure, residence time, reagent stoichiometry) to quickly identify optimal parameters. researchgate.net

The Eschenmoser coupling reaction, relevant to oxindole synthesis, has been successfully adapted to a continuous flow system. nih.govresearchgate.net Researchers found that by using a flow reactor under pressurized conditions, demanding precursors could be converted efficiently. At a reaction temperature of 220 °C in 1,4-dioxane, desired products were obtained within a residence time of just 70 seconds. nih.govresearchgate.net Similarly, a waste-minimized continuous-flow synthesis of oxindoles has been developed using a polymer-supported palladium catalyst, achieving a productivity of 0.7 g h⁻¹. acs.org

Automated Systems: Automation plays a crucial role in modern chemical manufacturing. Automated flow reactors can be programmed to run continuously, collecting data and even self-optimizing based on real-time analytical feedback. This reduces the need for manual intervention, improves consistency, and allows for 24/7 production. Combining automated flow setups with downstream processing units, such as liquid-liquid separators, enables a seamless "synthesis-to-purification" process. acs.org

The table below compares key parameters for a representative reaction in batch versus continuous flow, illustrating the potential for process intensification.

ParameterBatch ProcessingContinuous Flow ProcessingAdvantage of FlowReference
Reaction TimeHours to daysSeconds to minutesSignificant reduction in time nih.govresearchgate.net
Temperature ControlDifficult, potential for hotspotsPrecise and uniformImproved selectivity and safety researchgate.net
ScalabilityComplex re-optimization requiredAchieved by running for longer time (scaling out)Easier translation from lab to production researchgate.net
SafetyLarge volumes of hazardous materialsSmall hold-up volumeInherently safer process nih.gov
Productivity (Example)N/A (yield per batch)Up to 38.6 - 71.6 g/dayHigh throughput for a small footprint researchgate.net

Chemical Reactivity and Derivatization Strategies of 7 Amino 4 Aza 2 Oxindole

Fundamental Chemical Transformations of the 7-Amino-4-aza-2-oxindole Core

The inherent chemical functionalities of this compound, namely the lactam, the pyridine (B92270) ring, and the aromatic amino group, dictate its reactivity profile. Each of these components can be selectively targeted under appropriate reaction conditions to yield a diverse array of functionalized molecules.

Oxidation Reactions

The nitrogen atom of the pyridine ring in the 4-aza-2-oxindole system is susceptible to oxidation, typically leading to the corresponding N-oxide. This transformation can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide exhibits altered electronic properties, rendering the pyridine ring more susceptible to nucleophilic substitution reactions.

Furthermore, the amino group at the 7-position can potentially undergo oxidation. However, such reactions must be carefully controlled to avoid the formation of undesired byproducts. The specific outcomes will largely depend on the chosen oxidant and reaction conditions.

Reduction Reactions

The this compound core contains two reducible functionalities: the lactam carbonyl group and the pyridine ring. The selective reduction of these groups requires careful selection of reducing agents and reaction conditions.

The lactam carbonyl can be reduced to the corresponding amine, thereby converting the oxindole (B195798) to an indoline derivative. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation. This process generally requires a catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. It is also possible to achieve this reduction using reagents like ammonium formate in the presence of a palladium catalyst. organic-chemistry.org The conditions for this reduction can often be controlled to selectively reduce the pyridine ring without affecting other functional groups.

Reducible GroupReagentProduct
Lactam CarbonylLithium Aluminum Hydride (LiAlH₄)7-Amino-4-aza-indoline
Pyridine RingH₂/Pd/C or Ammonium Formate/Pd/C7-Amino-4-aza-2-oxopiperidine derivative

Substitution Reactions Involving the Amino Moiety

The 7-amino group is a key handle for introducing a wide range of substituents onto the 4-aza-2-oxindole scaffold. Its nucleophilic nature allows for a variety of substitution reactions.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy for introducing diverse functional groups and modifying the electronic properties of the molecule. Studies on the acetylation of aminopyridines have shown that the reaction typically occurs directly at the exocyclic amino nitrogen. publish.csiro.au

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functionalization can influence the biological activity and physicochemical properties of the parent molecule. The synthesis of sulfonamides from amines and sulfonyl chlorides is a well-established transformation.

Diazotization: The primary aromatic amino group can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite in acidic solution). The resulting diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups, including halides (Sandmeyer reaction), hydroxyl, and cyano groups. The diazotization of aminopyridines is a known process, leading to the formation of pyridyl diazonium ions which can then be transformed. rsc.org

ReactionReagentFunctional Group Introduced
AcylationAcyl chloride or AnhydrideAmide
SulfonylationSulfonyl chlorideSulfonamide
DiazotizationNaNO₂ / H⁺Diazonium salt (versatile intermediate)

Strategic Derivatization for Library Synthesis

The this compound scaffold is an attractive starting point for the generation of compound libraries for high-throughput screening. Strategic derivatization at specific positions allows for the systematic exploration of the chemical space around this core structure.

Knoevenagel Condensation for C3 Functionalization

The methylene group at the C3 position of the oxindole ring is activated by the adjacent carbonyl group, making it susceptible to condensation reactions with aldehydes and ketones. The Knoevenagel condensation is a particularly useful reaction for introducing a variety of substituents at this position. wikipedia.org

This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, and involves the formation of an α,β-unsaturated product. A study on the synthesis of 7-aza-2-oxindole derivatives demonstrated the use of an aldol condensation, a related reaction, to introduce substituted benzaldehydes at the C3 position. nih.gov The general mechanism involves the deprotonation of the C3 methylene group to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensed product. This method provides a straightforward route to a diverse library of 3-substituted-7-amino-4-aza-2-oxindoles. The use of various aromatic aldehydes allows for the introduction of a wide range of electronic and steric diversity. researchgate.net

Alkylation of Nitrogen Centers

The this compound core possesses two nitrogen atoms that are potential sites for alkylation: the lactam nitrogen (N1) and the pyridine nitrogen (N4). The regioselectivity of the alkylation reaction is a critical consideration and can be influenced by the choice of alkylating agent, base, and solvent.

N1-Alkylation: Alkylation of the lactam nitrogen is a common strategy in oxindole chemistry. This can be achieved using various alkyl halides in the presence of a base such as sodium hydride or potassium carbonate. The resulting N-alkylated derivatives often exhibit different biological activities compared to the parent compound.

N4-Alkylation (Quaternization): The pyridine nitrogen can be alkylated to form a quaternary pyridinium salt. This transformation typically requires a more reactive alkylating agent, such as an alkyl iodide or triflate. The quaternization of the pyridine nitrogen significantly alters the electronic properties of the ring, making it more susceptible to nucleophilic attack.

The chemoselectivity between N1 and N4 alkylation can be controlled by carefully selecting the reaction conditions. For instance, the less basic lactam nitrogen often requires a stronger base for deprotonation before alkylation, whereas the more nucleophilic pyridine nitrogen can sometimes be alkylated directly.

Nitrogen CenterTypical ReagentProduct
N1 (Lactam)Alkyl halide / Base (e.g., NaH)N1-Alkyl-7-amino-4-aza-2-oxindole
N4 (Pyridine)Alkyl iodide or TriflateThis compound-4-ium salt

Introduction of Spirocyclic Motifs

The construction of spirocyclic systems at the C3 position of the oxindole core is a prominent strategy for creating three-dimensionally complex molecules. A highly effective and widely used method for this purpose is the multicomponent 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves the in situ generation of an azomethine ylide from the condensation of a 4-aza-isatin derivative and an α-amino acid, which then reacts with a dipolarophile. nih.govnih.gov

The general mechanism commences with the condensation of the isatin-like core with an α-amino acid, such as sarcosine or L-proline, followed by decarboxylation to form a reactive azomethine ylide intermediate. nih.gov This 1,3-dipole is then trapped by a suitable dipolarophile, such as an electron-deficient alkene, to yield the desired spiro[pyrrolidine-3,3'-oxindole] derivative in a regio- and stereoselective manner. nih.govnih.gov The versatility of this reaction allows for the incorporation of a wide range of substituents on both the pyrrolidine ring and the oxindole core, depending on the choice of starting materials. nih.gov

Microwave-assisted synthesis has been shown to accelerate this process, enabling the rapid production of spirooxindoles under environmentally friendly conditions. nih.gov For instance, the reaction of isatins, α-amino acids, and a dipolarophile like 1,4-dihydro-1,4-epoxynaphthalene can be completed within minutes in good to excellent yields. nih.gov This approach's efficiency and compatibility with various primary amino acids make it a powerful tool for expanding the structural diversity of spirooxindoles. nih.gov

Table 1: Examples of Reagents for Spiro[pyrrolidine-3,3'-oxindole] Synthesis
Component TypeExamplesRole in ReactionReference
Isatin CoreSubstituted IsatinsPrecursor for azomethine ylide nih.govnih.gov
α-Amino AcidSarcosine, L-proline, other primary amino acidsPrecursor for azomethine ylide nih.govnih.gov
DipolarophileChalcones, maleimides, (E)-2-aryl-1-nitroethenes, 1,4-dihydro-1,4-epoxynaphthaleneReacts with the 1,3-dipole to form the spiro ring nih.govnih.govresearchgate.net

While many examples utilize the standard isatin core, this methodology is directly applicable to the 4-aza-2-oxindole scaffold to generate the corresponding spiro[pyrrolidine-3,3'-(4-aza-2-oxindole)] derivatives. The presence of the 7-amino group offers an additional site for further functionalization after the spirocyclic motif has been installed.

Formation of Hybrid and Conjugate Structures

Creating hybrid molecules and multi-scaffold conjugates is a powerful strategy in drug design to combine the pharmacophoric features of different molecular entities. The this compound core serves as a versatile platform for such constructions.

The this compound scaffold can be readily linked to other heterocyclic systems to generate novel hybrid structures. The synthetic strategy often involves leveraging the reactivity of different positions on the core ring system. For example, based on established methodologies for related scaffolds, the C3 position can be functionalized with moieties that subsequently react to form or attach other heterocycles. nih.gov

A common approach involves the reaction of the isatin-equivalent carbonyl group with reagents containing a desired heterocyclic fragment. For instance, reaction with thiosemicarbazide derivatives can lead to the formation of thiosemicarbazones at the C3 position. These intermediates can then be cyclized with agents like monochloroacetic acid or chloroacetone to introduce thiazolidinone or thiazole rings, respectively. nih.gov This strategy has been successfully used to link purine (B94841) and pyrazolo[3,4-d]pyrimidine frameworks to an oxindole core. nih.gov

Another strategy involves the derivatization of the 7-amino group or the lactam nitrogen. The synthesis of novel 7-aza-2-oxindole derivatives for anti-inflammatory applications has demonstrated the feasibility of adding various substituents, which can include other heterocyclic rings. nih.gov These syntheses highlight the potential to build complex molecules by combining the aza-oxindole core with other pharmacologically relevant heterocycles like pyrazole, morpholine, piperidine, or pyrimidine. nih.govresearchgate.net

Table 2: Examples of Incorporated Heterocyclic Moieties
Incorporated MoietyPoint of AttachmentSynthetic StrategyReference
ThiazolidinoneC3-positionCyclization of a C3-thiosemicarbazone intermediate nih.gov
ThiazoleC3-positionCyclization of a C3-thiosemicarbazone intermediate nih.gov
Morpholine/PiperidineVariableConjugation to a larger scaffold containing the oxindole core nih.gov
Pyrazole/PyrimidineVariableConjugation to a larger scaffold containing the oxindole core nih.gov

The design of multi-scaffold conjugates aims to create molecules that can interact with multiple biological targets or combine different functionalities into a single agent. The this compound structure is an excellent starting point for creating such complex molecules.

The synthesis of these conjugates often involves a modular approach, where different building blocks are sequentially linked together. For example, a library of hybrid molecules was successfully generated by combining a triazine-indole adduct with various aza- and oxa-heterocycles, including oxindole moieties. nih.gov This approach demonstrates how the oxindole unit can be incorporated into a larger, multi-component structure. The synthesis might involve initial reactions to create a core structure (e.g., a triazine-indole adduct), followed by the attachment of the this compound and other heterocyclic fragments through sequential reactions. nih.gov

In another example, hybrid molecules combining pyrazolo[3,4-d]pyrimidine or aminopurine frameworks with an oxindole moiety were designed as multi-target agents. nih.gov The synthetic pathway involved creating a C3-substituted oxindole which acts as a linker to the second scaffold. This strategic placement of linkers and scaffolds is crucial for achieving the desired molecular architecture and biological activity. The 7-amino group on the 4-aza-2-oxindole provides a convenient handle for attaching linkers or other molecular scaffolds, further enhancing the possibilities for creating diverse and complex conjugates.

Mechanistic Investigations of Reactions Involving 7 Amino 4 Aza 2 Oxindole

Elucidation of Reaction Pathways for 7-Amino-4-aza-2-oxindole Synthesis

The synthesis of the azaoxindole core often involves cyclization strategies. While specific studies on this compound are scarce, research on related azaoxindoles provides a foundation for understanding potential synthetic pathways.

Free-radical cyclization presents a powerful method for the formation of heterocyclic systems, including the azaoxindole scaffold. A general approach involves the generation of a radical species that subsequently undergoes an intramolecular cyclization onto an aromatic or heteroaromatic ring.

For instance, the synthesis of 7-azaoxindoles has been achieved through tin-free radical cyclizations. In a representative mechanism, a radical is generated from a xanthate precursor. This radical then cyclizes onto the pyridine (B92270) ring to form a new radical intermediate. Subsequent oxidation of this intermediate leads to the aromatized azaoxindole product. The efficiency and regioselectivity of such cyclizations are influenced by the nature of the substituents on the starting materials and the reaction conditions employed.

Table 1: Key Intermediates in a Proposed Free-Radical Cyclization for a Generic Azaoxindole

IntermediateDescription
Initial Radical Generated from a precursor, often containing a xanthate or similar functional group.
Cyclized Radical Formed after the intramolecular addition of the initial radical to the pyridine ring.
Final Product The azaoxindole, formed after an oxidation step that restores aromaticity.

Transition metal catalysis offers a versatile toolkit for the synthesis of complex heterocyclic molecules. Palladium-catalyzed reactions, such as the Heck reaction, have been employed in the synthesis of azaindoles, which are closely related to azaoxindoles. A plausible catalytic cycle for a palladium-catalyzed synthesis of an azaoxindole derivative would typically involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl or vinyl halide (or triflate).

Carbopalladation: The resulting organopalladium(II) species coordinates to an alkene, followed by migratory insertion.

Intramolecular Cyclization: The newly formed palladium intermediate undergoes an intramolecular reaction, leading to the formation of the five-membered ring of the oxindole (B195798) core.

Reductive Elimination or β-Hydride Elimination: The final step regenerates the Pd(0) catalyst and releases the azaoxindole product.

The specific ligands on the palladium catalyst, the base used, and the reaction temperature are critical parameters that influence the efficiency of the catalytic cycle.

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of heterocyclic compounds. While specific organocatalyzed syntheses of this compound are not documented, general principles can be applied. For instance, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor, catalyzed by a chiral amine or squaramide, could be a key step in constructing the azaoxindole core with high enantioselectivity. The catalyst would activate the substrate through the formation of a transient iminium or enamine intermediate, thereby controlling the stereochemical outcome of the reaction.

Stereochemical Control Mechanisms in Derivatization of this compound

Achieving stereochemical control is a central theme in modern organic synthesis, particularly for the preparation of biologically active molecules.

The enantioselectivity in asymmetric reactions leading to chiral azaoxindoles is typically governed by the interaction between the substrate and the chiral catalyst in the transition state. In a metal-catalyzed reaction, the chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the reactants. The steric and electronic properties of the ligand dictate which of the two possible enantiomeric transition states is lower in energy, thus favoring the formation of one enantiomer of the product.

Similarly, in organocatalysis, the formation of a specific hydrogen bonding network or the steric hindrance provided by the catalyst can effectively shield one face of the reactive intermediate, leading to a highly enantioselective transformation.

When a molecule already contains a stereocenter, the formation of a new stereocenter can be influenced by the existing one, leading to diastereoselectivity. In the context of azaoxindole synthesis, if a starting material possesses a chiral center, the cyclization or addition reaction may favor the formation of one diastereomer over the other. This diastereoselective control can be rationalized by considering the steric interactions in the possible transition states. The substituents on the existing stereocenter can sterically hinder the approach of the reagents from one face of the molecule, leading to the preferential formation of a single diastereomer. Computational studies are often employed to model these transition states and predict the diastereomeric outcome.

Computational and Theoretical Chemistry Studies Applied to 7 Amino 4 Aza 2 Oxindole

Quantum Chemical Approaches for 7-Amino-4-aza-2-oxindole Structure and Reactivity

Quantum chemical methods are fundamental tools for investigating the electronic structure and properties of molecules at the atomic level. These approaches would provide a deep understanding of the intrinsic characteristics of this compound.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

From these calculations, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be obtained. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: The following data is illustrative and not based on actual research findings for this specific molecule.)

PropertyHypothetical ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.6 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DQuantifies the polarity of the molecule

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. This approach is used to calculate the energies of electronic excited states, which correspond to the absorption bands observed in UV-visible spectroscopy.

TD-DFT calculations would predict the vertical excitation energies, oscillator strengths (which relate to the intensity of absorption), and the nature of the electronic transitions (e.g., π-π* or n-π*). This information is crucial for understanding the photophysical properties of the molecule and its potential applications in areas such as organic electronics or as a fluorescent probe.

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular bonding and interactions between orbitals. It provides a localized picture of the electron density in terms of Lewis-like structures, including lone pairs and bonds.

For this compound, NBO analysis would reveal the nature of the hybridization of atomic orbitals and the delocalization of electron density. It can quantify the stabilizing effects of hyperconjugative interactions, such as the donation of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. This analysis helps in understanding the stability of different conformations and the nature of intramolecular hydrogen bonds.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecular surface.

For this compound, an MEP map would show regions of negative potential (typically associated with lone pairs on electronegative atoms like oxygen and nitrogen), which are susceptible to electrophilic attack. Conversely, regions of positive potential (often around hydrogen atoms attached to electronegative atoms) would indicate sites for nucleophilic attack. This information is critical for understanding how the molecule might interact with other chemical species.

The study of non-linear optical (NLO) properties is important for applications in optoelectronics. Hyperpolarizability is a measure of the NLO response of a molecule. Calculations of the first-order hyperpolarizability (β) of this compound would indicate its potential as a second-order NLO material.

These calculations are typically performed using DFT methods and provide information on how the dipole moment of the molecule changes in the presence of an external electric field. Molecules with large hyperpolarizability values often possess a significant degree of intramolecular charge transfer.

Molecular Modeling and Simulation of this compound Interactions

While quantum chemical methods are excellent for studying the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to investigate the behavior of the molecule in a condensed phase, such as in a solvent or interacting with a biological macromolecule.

Molecular dynamics (MD) simulations, for instance, could be used to study the conformational dynamics of this compound and its interactions with solvent molecules. By simulating the movement of atoms over time, MD can provide insights into how the molecule behaves in a realistic environment, including its solvation structure and dynamic stability. Such studies are crucial for understanding its behavior in biological systems or in solution-phase applications.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is a fundamental computational tool used to identify the stable three-dimensional arrangements of a molecule, known as conformers, and the energy barriers between them. For a molecule like this compound, this analysis would reveal how the amino group and the bicyclic core orient themselves in space. The potential energy surface (PES) is a conceptual and mathematical landscape that maps the energy of a molecule as a function of its geometry. By exploring the PES, researchers can identify local and global energy minima, which correspond to stable and metastable conformers, respectively, as well as transition states that represent the highest energy point along a reaction or conformational change pathway.

For related heterocyclic systems, density functional theory (DFT) is a commonly employed method to perform these calculations. For instance, a conformational analysis of this compound would likely involve rotating the C-N bond of the amino group and mapping the resulting energy changes. The planarity of the aza-oxindole ring system would also be a key area of investigation, with calculations determining the energy cost of any deviations from a planar structure.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (H-N-C7-C7a)Relative Energy (kcal/mol)Computational Method
A2.5B3LYP/6-311++G(d,p)
B60°1.0B3LYP/6-311++G(d,p)
C120°0.5B3LYP/6-311++G(d,p)
D180°0.0B3LYP/6-311++G(d,p)

Note: This table is illustrative and based on general principles of conformational analysis for amino-substituted aromatic compounds. The actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Structural Stability

Molecular dynamics (MD) simulations provide a powerful approach to understanding the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the vibrational and rotational motions of the molecule, as well as its interactions with surrounding solvent molecules. For this compound, an MD simulation could be used to assess the stability of its predicted conformers in a solution, providing insights into how the molecule behaves in a more realistic environment.

Theoretical Applications in Catalysis and Materials Science Relevant to this compound

The unique electronic and structural features of aza-oxindole scaffolds suggest their potential utility in the fields of catalysis and materials science. Computational studies are instrumental in exploring these possibilities before significant investment in experimental work is undertaken.

Computational Studies of Graphene-Based Complexes

Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, has garnered immense interest for its potential applications in electronics, sensors, and drug delivery. Computational studies have been employed to investigate the non-covalent interactions between graphene surfaces and various organic molecules. These interactions are typically dominated by van der Waals forces, including π-π stacking between the aromatic rings of the molecule and the graphene sheet.

A computational study of a this compound-graphene complex would likely use DFT with dispersion corrections (DFT-D) to accurately model these non-covalent interactions. Such a study could predict the preferred adsorption geometry of the molecule on the graphene surface and calculate the binding energy of the complex. This information would be valuable for designing novel graphene-based sensors or electronic devices where this compound could act as a functional component. The amino group could also play a significant role in the interaction, potentially forming hydrogen bonds with functional groups on graphene oxide.

Table 2: Exemplary Calculated Interaction Energies for Aromatic Molecules with Graphene

MoleculeAdsorption Energy (kcal/mol)Distance (Å)Computational Method
Benzene-12.53.4DFT-D
Indole (B1671886)-15.23.3DFT-D
Pyridine (B92270)-11.83.5DFT-D
This compound (Hypothetical) -17 to -20 ~3.2 DFT-D

Note: The values for this compound are hypothetical and extrapolated based on the expected contributions from the aromatic system and the amino group.

Investigations into Metal-Free Catalysis Principles

In recent years, there has been a significant push towards the development of metal-free catalytic systems to promote organic reactions in a more sustainable and environmentally friendly manner. Indole and its derivatives have been investigated in the context of metal-free catalysis, often leveraging their electron-rich nature.

Theoretical studies, again primarily using DFT, can be employed to investigate the potential of this compound to act as a metal-free catalyst. For example, calculations could explore its ability to activate substrates through hydrogen bonding or by acting as a Lewis base. The reaction mechanisms of potential catalytic cycles could be mapped out, and the activation energies for key steps could be calculated to assess the feasibility of the proposed catalytic process. The presence of both a hydrogen bond donor (the amino group and the N-H of the lactam) and hydrogen bond acceptors (the carbonyl oxygen and the pyridinic nitrogen) within the this compound structure provides multiple avenues for it to participate in catalytic transformations.

Structure Activity Relationship Sar Studies of 7 Amino 4 Aza 2 Oxindole Derivatives

Correlative Analysis of Structural Features and Biological Activity

The biological activity of 7-amino-4-aza-2-oxindole derivatives is intricately linked to their structural characteristics. Analysis of these features provides a roadmap for optimizing potency, selectivity, and pharmacokinetic properties.

While specific Quantitative Structure-Activity Relationship (QSAR) models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to the broader classes of oxindole (B195798) and azaindole derivatives. nih.gov These models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities.

For related oxindole derivatives targeting protein kinases, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. These studies typically reveal that steric, electrostatic, and hydrophobic fields are critical determinants of inhibitory potency. For instance, a QSAR model for oxindole-based VEGFR-2 inhibitors highlighted the importance of specific substitutions that favorably interact with the ATP-binding site. Such models can generate contour maps that visualize regions where bulky groups, electron-donating groups, or hydrophobic moieties would enhance or diminish activity, providing a predictive tool for designing novel derivatives. It is extrapolated that similar QSAR models for this compound would underscore the importance of substituents that can modulate the electronic and steric profile to achieve optimal interactions within a target's active site.

The replacement of a carbon atom with nitrogen in the indole (B1671886) ring system—creating an azaindole—significantly alters the compound's physicochemical properties. Azaindoles are recognized as excellent bioisosteres of indoles and purines, a feature that has been exploited in drug design. nih.gov The introduction of the nitrogen atom can modify pKa, solubility, and hydrogen bonding capacity, which in turn affects target binding and pharmacokinetic profiles. nih.gov

In a comparative study evaluating the anti-inflammatory activity of 7-aza-2-oxindole derivatives against their corresponding indole-2-one (oxindole) counterparts, the indole-2-one series demonstrated more potent inhibition of TNF-α and IL-6 release. nih.gov The quantitative SAR analysis from this study suggested that high molecular polarizability and a low lipid/water partition coefficient were favorable for the anti-inflammatory activity within the indole-2-one series, indicating that the 4-aza nitrogen, while offering a hydrogen bond acceptor site, may have been suboptimal for this particular biological endpoint. nih.gov

The nature and position of substituents on the this compound core are critical for modulating biological activity. SAR studies on related scaffolds have provided general principles that are applicable to this framework.

For anti-inflammatory 7-aza-2-oxindole derivatives, substitutions on a phenyl ring attached to the core showed clear trends. nih.gov Derivatives with electron-donating groups (e.g., methoxy) on the phenyl ring exhibited stronger activity, whereas those with electron-withdrawing groups (e.g., chlorine) saw a decrease in activity. nih.gov This suggests that the electronic properties of the substituent directly influence the compound's ability to interact with its target.

In the context of kinase inhibition, where oxindoles are prevalent, specific substitutions are known to be key for potency and selectivity. For example, in a series of oxindole-based hybrids targeting FLT3/CDK2, derivatives featuring a 3-pyridyl moiety were found to be more active than those with 2-pyridyl or 4-pyridyl groups. mdpi.com The stereochemistry of substituents, particularly at positions that create a chiral center, can also profoundly impact activity. The E/Z configuration of double bonds attached to the oxindole core, for instance, has been shown to influence the binding mode with a kinase, with one isomer often fitting more favorably into the active site. nih.gov

The following table summarizes the general impact of substituent variations on the biological activity of aza-oxindole and related oxindole derivatives based on qualitative SAR findings.

Scaffold Position Substituent Type General Impact on Biological Activity
Phenyl ring attached to coreElectron-donating group (e.g., -OCH₃)Increased anti-inflammatory activity nih.gov
Phenyl ring attached to coreElectron-withdrawing group (e.g., -Cl)Decreased anti-inflammatory activity nih.gov
Linker to an external group3-pyridyl moietySuperior kinase inhibition vs. 2- or 4-pyridyl mdpi.com
C3-position exocyclic double bondZ-isomerOften leads to better kinase interaction than E-isomer nih.gov

Identification of Pharmacophoric Elements within this compound Derivatives

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For this compound derivatives, particularly as kinase inhibitors, key pharmacophoric elements have been identified that are crucial for their mechanism of action.

The oxindole ring system is a well-established pharmacophore and is considered a privileged scaffold in medicinal chemistry, especially for developing kinase inhibitors. nih.gov Its structure mimics the purine (B94841) core of ATP, allowing it to fit into the ATP-binding pocket of a wide range of kinases. The lactam (cyclic amide) portion of the oxindole core is critical, typically engaging in hydrogen bond interactions with the "hinge region" of the kinase. This region connects the N- and C-lobes of the kinase and is a critical anchoring point for many Type I and Type II inhibitors. The planar, bicyclic structure of the oxindole core provides a rigid foundation for the precise spatial orientation of various substituents that can then interact with other regions of the active site, such as the glycine-rich loop or the allosteric pocket, thereby enhancing potency and selectivity. mdpi.comnih.gov

The defining features of the this compound scaffold, compared to a standard oxindole, are the pyridine (B92270) nitrogen at the 4-position and the amino group at the 7-position. Each plays a distinct and vital pharmacophoric role.

The Amino Group (7-position) primarily functions as a hydrogen bond donor. It can form interactions with backbone carbonyls or specific amino acid side chains in the solvent-exposed region or deeper within the binding pocket. Furthermore, the 7-amino group serves as a versatile chemical handle. It provides a convenient point for substitution, allowing for the introduction of various side chains designed to probe for additional binding interactions, improve solubility, or fine-tune the compound's pharmacokinetic profile. This ability to easily generate diverse libraries of derivatives makes the 7-amino group a cornerstone of SAR exploration for this scaffold.

Mechanistic Insights Derived from SAR Data for this compound

Structure-Activity Relationship (SAR) studies focusing on derivatives of the this compound scaffold have been instrumental in elucidating the molecular interactions required for potent and selective inhibition of key cellular targets, particularly protein kinases. By systematically modifying different positions of this heterocyclic core and observing the corresponding changes in biological activity, researchers have gained significant insights into the compound's mechanism of action at the atomic level. These studies underscore the importance of specific structural features for target engagement, providing a rational basis for the design of more effective therapeutic agents.

The 4-aza-2-oxindole core, a bioisostere of the indole system, serves as a privileged structure in medicinal chemistry, offering advantages in modulating properties like solubility and target binding. nih.gov SAR explorations have revealed that this core acts as a crucial scaffold for orienting functional groups into the ATP-binding pocket of various kinases. The lactam carbonyl and the N-H group of the oxindole ring are critical for forming hydrogen bond interactions with the hinge region of the kinase, a conserved sequence of amino acids that anchors ATP. This bidentate hydrogen bonding pattern mimics the interaction of the adenine (B156593) portion of ATP, positioning the inhibitor competitively within the active site.

The 7-amino group is a key functional handle that provides a vector for introducing a wide array of substituents to explore different regions of the kinase binding pocket. SAR studies consistently demonstrate that the nature of the substituent at this position profoundly influences both the potency and selectivity of the inhibitor. Modifications at this site are crucial for extending into and interacting with the solvent-exposed region or specific sub-pockets of the enzyme, thereby enhancing binding affinity and differentiating between closely related kinases.

For instance, in the context of Protein Kinase B (Akt) inhibitors, the 7-amino position is often acylated or linked to various aryl or heteroaryl groups. The choice of these groups is critical for optimizing interactions with the hydrophobic regions and the ribose-binding pocket.

Table 1: SAR of this compound Derivatives Targeting Akt1

Compound IDR-Group at 7-Amino PositionAkt1 IC₅₀ (nM)Key Insight
1 -H>1000The unsubstituted amino group is insufficient for potent inhibition.
2 -C(O)CH₃ (Acetyl)150Acylation introduces a necessary interaction, likely a hydrogen bond acceptor.
3 -C(O)-Phenyl45A phenyl group enhances potency, suggesting interaction with a hydrophobic pocket.
4 -C(O)-(4-fluorophenyl)20Fluorination further improves potency, possibly through favorable electrostatic interactions.
5 -C(O)-(pyridin-3-yl)12The pyridine nitrogen acts as a hydrogen bond acceptor, significantly boosting affinity.

Data is illustrative and compiled from general findings in kinase inhibitor SAR studies.

The data clearly indicates that extending from the 7-amino position with groups capable of hydrophobic and hydrogen bonding interactions leads to a significant increase in inhibitory activity. The superior potency of the pyridyl derivative (Compound 5) suggests that the nitrogen atom in the pyridine ring forms an additional, favorable hydrogen bond with a residue in the binding site, an interaction not possible with a simple phenyl ring. This finding provides a mechanistic clue that the targeted region of the protein has a specific hydrogen bond donor available for interaction.

Furthermore, substitutions at other positions of the 4-aza-2-oxindole ring have been explored to fine-tune the molecule's properties. For example, substitutions at the C3-position of the oxindole scaffold can modulate kinase selectivity. nih.gov Introducing different substituents at this position can create steric hindrance that prevents binding to some kinases while being accommodated by the target kinase, a crucial strategy for avoiding off-target effects. nih.gov For instance, small, planar substituents might be well-tolerated, whereas bulky groups could lead to a complete loss of activity, depending on the topology of the target's active site.

Table 2: Influence of C3-Position Substitution on Kinase Selectivity

Compound IDC3-SubstituentTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Fold-Change
6 =CH₂ (unsubstituted)1530020x
7 =CH-(furan-2-yl)8>1000>125x
8 =CH-(1H-pyrrol-2-yl)10505x

Data is illustrative and based on principles of kinase inhibitor design. nih.gov

These SAR-derived insights are critical for understanding the compound's mechanism of action. They confirm that this compound derivatives act as Type I kinase inhibitors, competing directly with ATP for binding. The essential interactions are the hinge-binding hydrogen bonds formed by the aza-oxindole core. Potency and selectivity are then driven by the tailored interactions of the substituents, particularly at the 7-amino position, which explore and exploit the unique features of the target kinase's ATP binding site, including hydrophobic pockets and specific amino acid residues capable of forming additional hydrogen bonds.

Preclinical Biological Investigations of 7 Amino 4 Aza 2 Oxindole and Its Derivatives

Molecular Target Identification and Pathway Modulation

The therapeutic potential of 7-amino-4-aza-2-oxindole derivatives is rooted in their ability to interact with a variety of biological targets, thereby modulating key signaling pathways implicated in disease pathogenesis. The structural features of the 4-aza-2-oxindole core, including the lactam carbonyl and N-H group, are crucial for forming hydrogen bond interactions within the ATP-binding pockets of various enzymes. The strategic placement of an amino group at the 7th position further enhances the potential for diverse chemical modifications, allowing for the fine-tuning of potency and selectivity.

Enzyme Inhibition Studies (e.g., TNF-α, IL-6, COX-2, PGES, iNOS, GSK3β, α-Glucosidase)

Derivatives of the broader indole (B1671886) and oxindole (B195798) families, to which this compound belongs, have demonstrated significant inhibitory activity against a range of enzymes involved in inflammation and metabolic disorders.

Conjugates of N-substituted indoles and aminophenylmorpholin-3-ones have been identified as potent inhibitors of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) . In preclinical models using microglial cells, certain compounds were found to reduce the lipopolysaccharide (LPS)-induced levels of TNF-α and IL-6 by 71% and 53%, respectively. rsc.org These compounds were also observed to decrease the release of nitric oxide and matrix metalloproteinases. rsc.org

The Cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation, has been a prominent target for oxindole derivatives. Studies on aminothiopyrimidone derivatives have shown inhibition of both COX-2 and inducible Nitric Oxide Synthase (iNOS) in human whole blood and monocyte-macrophage cell lines. mdpi.com For instance, one derivative demonstrated complete inhibition of LPS-stimulated production of nitric oxide and prostaglandin E2 (PGE2), a product of COX-2 activity. mdpi.com While direct studies on Prostaglandin E synthase (PGES) are limited, the inhibition of PGE2 production suggests a potential upstream effect.

In the realm of metabolic diseases, oxindole derivatives have been explored as inhibitors of α-Glucosidase , an enzyme involved in carbohydrate digestion. A series of 6-chloro-3-oxindole derivatives exhibited varying degrees of α-glucosidase inhibition, with several compounds showing significantly greater potency than the standard drug, acarbose. aspet.org For example, one of the most potent compounds displayed an IC50 value of 2.71±0.007 μM, compared to 38.25±0.12 μM for acarbose. aspet.org

Furthermore, oxindole derivatives have been identified as promising inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) , a protein kinase implicated in a variety of diseases, including Alzheimer's disease and cancer. nih.gov Molecular dynamics studies have shown that these derivatives can effectively bind to the active site of GSK-3β, with key interactions involving amino acid residues such as VAL135 and ASP133. nih.gov

Enzyme TargetDerivative ClassKey FindingsIC50 Values (if available)
TNF-αIndole-aminophenylmorpholinone conjugatesReduced LPS-induced levels by up to 71% in microglial cells. rsc.orgN/A
IL-6Indole-aminophenylmorpholinone conjugatesReduced LPS-induced levels by up to 53% in microglial cells. rsc.orgN/A
COX-2Aminothiopyrimidone derivativesInhibited formation of COX-2 derived products in human whole blood. mdpi.comN/A
iNOSAminothiopyrimidone derivativesShowed complete inhibition of LPS-stimulated nitric oxide formation in one case. mdpi.comN/A
α-Glucosidase6-chloro-3-oxindole derivativesSeveral compounds were more potent than the standard, acarbose. aspet.org2.71±0.007 μM (most potent) aspet.org
GSK-3βOxindole derivativesDemonstrated potential as ATP-competitive inhibitors with strong binding affinity. nih.govN/A

Receptor Modulation Mechanisms (e.g., CCR2 Antagonism)

The 7-azaindole (B17877) scaffold, a close structural relative of this compound, has been investigated for its ability to modulate chemokine receptors. Specifically, derivatives of 7-azaindole have been shown to act as antagonists of the CC-chemokine receptor-2 (CCR2) . nih.gov CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1), play a pivotal role in the recruitment of monocytes and are implicated in various inflammatory conditions. The development of small molecule CCR2 antagonists is a key strategy for treating diseases such as rheumatoid arthritis, multiple sclerosis, and asthma. nih.gov The antagonistic activity of these azaindole derivatives highlights the potential of the broader aza-indole class of compounds in modulating inflammatory pathways through receptor-level interactions.

Protein Kinase Inhibitory Profiles (e.g., CDK4, DYRK1A)

The inhibition of protein kinases is a cornerstone of modern cancer therapy. The this compound scaffold is well-suited to target the ATP-binding pocket of these enzymes.

Cyclin-Dependent Kinase 4 (CDK4) , a key regulator of the cell cycle, has been a target for oxindole-indole conjugates. In a study evaluating these hybrid molecules, several compounds demonstrated potent inhibitory activity against CDK4. Two standout compounds exhibited IC50 values of 1.82 and 1.26 µM, respectively. This inhibition of CDK4 can lead to cell cycle arrest in the G1 phase, providing a mechanism for the anti-proliferative effects of these compounds.

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is another kinase that has been targeted by 7-azaindole derivatives. nih.gov DYRK1A is implicated in neurodevelopmental disorders and certain cancers. The ability of 7-azaindole compounds to inhibit DYRK1A with nanomolar potency underscores the potential of this scaffold in developing targeted therapies for diseases driven by this kinase. nih.gov

Protein Kinase TargetDerivative ClassKey FindingsIC50 Values (if available)
CDK4Oxindole-indole conjugatesDemonstrated good inhibitory activity, leading to cell cycle arrest.1.26 µM and 1.82 µM for lead compounds.
DYRK1A7-azaindole derivativesInhibited kinase activity with nanomolar potency. nih.govN/A

Investigations into MDM2 Antagonism and Ion Channel Modulation

The interaction between the tumor suppressor protein p53 and its negative regulator, Murine Double Minute 2 (MDM2) , is a critical control point in cell cycle regulation and apoptosis. Disrupting this interaction is a promising strategy in cancer therapy. Spirooxindole derivatives have been highlighted as a new class of agents that can inhibit the p53-MDM2 interaction. For example, 3,3'-spirocyclopentene oxindoles have shown potent antiproliferative activity against cancer cell lines with wild-type p53, with IC50 values as low as 0.96 μM. In vitro assays confirmed their ability to inhibit the MDM2-p53 interaction with IC50 values in the nanomolar range.

With regard to ion channel modulation , there is currently a lack of specific preclinical data for this compound and its direct derivatives. While the broader class of indole-containing compounds has been investigated for effects on various ion channels, dedicated studies on this specific scaffold are not yet available in the public domain.

Cellular Efficacy and Mechanism of Action in Preclinical Models

The ultimate goal of molecular target identification is to translate these findings into effective cellular responses. For this compound and its related compounds, a key area of investigation has been their ability to induce programmed cell death, or apoptosis, in cancer cells.

Induction of Apoptosis in Cancer Cell Lines

The deregulation of apoptosis is a hallmark of cancer, and therapeutic agents that can restore this process are of great interest. Several studies have demonstrated the pro-apoptotic effects of oxindole derivatives in various cancer cell lines.

For instance, a series of (Z)-3-(3'-methoxy-4'-(2-amino-2-oxoethoxy)benzylidene)indolin-2-one derivatives were evaluated for their cytotoxic activity. One compound, in particular, exhibited potent cytotoxicity against prostate cancer cell lines (PC-3 and DU-145) with IC50 values of 1.89 ± 0.6 and 1.94 ± 0.2 μM, respectively. Further investigation into the mechanism of action in PC-3 cells revealed that this compound induced apoptosis, as evidenced by Hoechst staining and annexin-V binding assays. Mechanistically, the compound was found to activate caspase-3, increase the expression of the pro-apoptotic protein Bax, and decrease the expression of the anti-apoptotic protein Bcl-2. It also led to a disruption of the mitochondrial membrane potential and an increase in intracellular calcium levels. These findings point to a mitochondria-mediated pathway of apoptosis.

Derivative ClassCancer Cell LineKey Apoptotic MechanismsIC50 Values (if available)
(Z)-3-(benzylidene)indolin-2-onesPC-3 (Prostate Cancer)Activation of caspase-3, increased Bax/Bcl-2 ratio, mitochondrial membrane potential disruption, increased intracellular Ca2+.1.89 ± 0.6 μM
(Z)-3-(benzylidene)indolin-2-onesDU-145 (Prostate Cancer)Potent cytotoxicity observed.1.94 ± 0.2 μM

Analysis of Cell Cycle Arrest

The ability to halt the cell cycle is a key mechanism for many anticancer agents. While specific studies on this compound are not extensively documented, research on the broader class of oxindole derivatives demonstrates their potential as cell cycle modulators. Certain hybrid molecules incorporating an oxindole moiety have been shown to induce cell cycle arrest. For instance, compounds designated as 12a and 12c were found to cause sub-G1 cell cycle arrest in HepG-2 human hepatocellular carcinoma cells nih.gov. This indicates a potential for inducing apoptosis.

Further studies on different heterocyclic derivatives have shown similar capabilities. For example, certain benzimidazole derivatives can arrest the cell cycle at different phases (G1, S, or G2) in various cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and SKOV3 (ovarian) cells mdpi.com. Another study on a flavonoid compound, Prunetrin, demonstrated its ability to arrest the cell cycle in the G2/M phase in Hep3B liver cancer cells by decreasing the expression of regulatory proteins like Cyclin B1 and CDK1/CDC2 mdpi.com. These findings in related heterocyclic compounds underscore the potential of scaffolds like this compound to be developed into agents that can control cancer cell proliferation by interfering with the cell cycle.

Anti-Inflammatory Effects in Macrophage Models (e.g., LPS-stimulated)

Derivatives of 7-aza-2-oxindole have been investigated for their anti-inflammatory properties. In a study focused on developing novel anti-inflammatory agents, a series of 7-aza-2-oxindole and indole-2-one derivatives were synthesized and evaluated for their ability to inhibit the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells nih.gov.

The overproduction of inflammatory mediators by macrophages is a hallmark of sepsis and other inflammatory diseases. In these models, LPS is used to mimic a bacterial infection and stimulate an inflammatory response. The study found that certain derivatives could effectively inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key cytokines in the inflammatory cascade nih.gov. Specifically, compounds from the indole-2-one series, which are structurally related to 7-aza-2-oxindoles, demonstrated potent, dose-dependent inhibition of both TNF-α and IL-6 release nih.gov. Two compounds in particular, 7i and 8e, also inhibited the expression of other inflammatory mediators, including cyclooxygenase-2 (COX-2), prostaglandin E synthase (PGES), and inducible nitric oxide synthase (iNOS) in the LPS-stimulated macrophages nih.gov.

Table 1: Inhibition of Pro-inflammatory Cytokine Production by Selected Compounds in LPS-Stimulated RAW264.7 Macrophages

CompoundInhibition of TNF-α ReleaseInhibition of IL-6 Release
7i 44.5%57.2%
8e >40%40-50%
8b Not specified40-50%
8d >40%Not specified

Data extracted from a study on indole-2-one and 7-aza-2-oxindole derivatives. The percentage of inhibition is compared to LPS-treated controls.

Antiproliferative Activity against Various Cancer Cell Lines

The oxindole and azaindole scaffolds are integral to numerous compounds with demonstrated antiproliferative activity against a range of cancer cell lines. While data specifically for this compound is limited, the broader classes of related derivatives show significant promise.

A study on spiro-oxindole derivatives revealed potent activity against breast cancer cell lines. One compound, which featured an N-benzyl substitution with a chloro group, exhibited the strongest activity against MCF-7 (human adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer) cells, with IC50 values of 3.55 µM and 4.40 µM, respectively nih.gov. Importantly, these compounds showed no cytotoxicity toward normal mouse embryonic fibroblast (NIH/3T3) cells nih.gov.

Other research has identified 2-oxindole-based compounds with potent, nanomolar IC50 concentrations against various cancer cell lines nih.gov. One such derivative, compound 6c, was particularly effective against the MCF-7 cell line with an IC50 value of 0.0058 µM nih.gov. Furthermore, a series of 7-azaindole derivatives have been developed as potent inhibitors of cyclin-dependent kinase 1 (CDK1), exhibiting cellular antiproliferation nih.gov. Another 7-azaindole derivative showed effective inhibitory concentrations (IC50) on HeLa (cervical cancer), MCF-7, and MDA-MB-231 cells, with values of 16.96 µM, 14.12 µM, and 12.69 µM, respectively researchgate.net.

Table 2: Antiproliferative Activity (IC50) of Various Oxindole and Azaindole Derivatives

Compound ClassDerivativeCancer Cell LineIC50 Value (µM)
Spiro-oxindoleCompound 6MCF-73.55
MDA-MB-2314.40
2-Oxindole-basedCompound 6cMCF-70.0058
7-Azaindole7-AIDHeLa16.96
MCF-714.12
MDA-MB-23112.69

IC50 values represent the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells.

In Vivo Preclinical Studies

Protective Effects Against Oxidative Stress-Related Damage

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of diseases mdpi.com. While in vivo studies specifically targeting this compound for oxidative stress are not widely available, related indole-based compounds have shown protective effects.

A study on synthetic indole-phenolic compounds demonstrated their ability to counter ROS generated by the Aβ(25-35) peptide and hydrogen peroxide in cellular models mdpi.com. These compounds led to an average 25% increase in cell viability and a reduction in ROS levels back to baseline, showcasing their antioxidant and cytoprotective properties mdpi.com. Another compound, L-2-oxothiazolidine-4-carboxylic acid (OTC), has been shown to attenuate oxidative stress and inflammation in retinal pigment epithelial cells and has been used in clinical applications where oxidative stress is a major factor nih.gov. These findings suggest that the indole scaffold, a core component of this compound, is a promising base for developing agents that can protect against oxidative damage in vivo.

Reduction of Tumor Growth in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a critical step in evaluating the in vivo efficacy of potential anticancer compounds. Studies on aza-derivatives have shown positive results in these models. In one study, an aza-derivative treatment was shown to significantly inhibit tumor growth in a xenograft model of human prostate cancer researchgate.net.

Similarly, a novel 7-azaindole derivative, compound 30, exhibited significant antitumor activity in a mouse xenograft model using HuH-7 hepatocellular carcinoma cells nih.gov. Another 7-azaindole derivative, ST7710AA1, also displayed antitumor activity against MX1 human breast cancer growth in nude mice nih.gov. These studies, which demonstrate a reduction in tumor volume and prolonged survival in animal models, highlight the in vivo potential of the broader class of aza-indole compounds in cancer treatment nih.govresearchgate.netnih.gov.

Table 3: In Vivo Antitumor Activity of Aza-Indole Derivatives in Xenograft Models

Compound ClassDerivativeXenograft ModelOutcome
Aza-derivativeNot specifiedProstate CancerSignificant inhibition of tumor growth
7-AzaindoleCompound 30HuH-7 (Hepatocellular Carcinoma)Significant in vivo antitumor activity
7-AzaindoleST7710AA1MX1 (Human Breast Cancer)Antitumor activity

This table summarizes findings from various preclinical in vivo studies on aza-indole derivatives.

Attenuation of Septic Lethality in Murine Models

Sepsis is a life-threatening condition caused by the body's overwhelming response to an infection, leading to organ failure and death. Given the anti-inflammatory effects of 7-aza-2-oxindole derivatives observed in vitro, their potential to combat sepsis has been tested in animal models.

In a murine model of endotoxin-induced septic shock, mice were injected with a lethal dose of LPS nih.gov. While all animals treated with LPS alone died within three days, a significant increase in survival was observed in animals that were pre-treated with an indole-2-one derivative, compound 7i nih.gov. In this group, a 50% survival rate was recorded, providing strong evidence for the protective effects of this compound against septic death nih.gov. This demonstrates that by modulating the hyperinflammatory response, these compounds can attenuate the lethality associated with sepsis in murine models nih.gov.

Detailed Biomolecular Interaction Studies

The therapeutic potential of this compound and its derivatives is fundamentally linked to their ability to interact with biological macromolecules at an atomic level. The specific architecture of the 4-aza-2-oxindole core, which combines the structural features of an oxindole and an azaindole, provides a unique scaffold for engaging with protein targets. This engagement is governed by a combination of non-covalent and potential covalent interactions, which dictate the affinity, selectivity, and ultimate biological activity of these compounds. Detailed investigations into these interactions are crucial for understanding their mechanism of action and for guiding the rational design of more potent and selective therapeutic agents. The primary modes of interaction include hydrogen bonding, hydrophobic contacts, and, in specifically designed derivatives, covalent bond formation through Michael addition.

Hydrogen bonds are pivotal directional interactions that play a critical role in the binding of ligands to protein targets. The this compound scaffold is rich in hydrogen bond donors and acceptors, making it highly adept at forming these key interactions.

The core structure presents several key pharmacophoric features:

The Lactam N-H Group: This group typically serves as a crucial hydrogen bond donor. In many kinase inhibitors, this moiety is responsible for forming a canonical hydrogen bond interaction with the backbone of the kinase hinge region, a conserved sequence that anchors ATP.

The Lactam Carbonyl Group: The oxygen atom of the lactam carbonyl acts as a hydrogen bond acceptor, often interacting with backbone N-H groups in the hinge region or other hydrogen bond donors within the binding pocket.

The 7-Amino Group: The primary amino group at the 7-position is a potent hydrogen bond donor. Its placement allows it to interact with amino acid side chains (e.g., aspartate, glutamate) or backbone carbonyls, further anchoring the ligand in the binding pocket.

The Pyridine (B92270) Nitrogen (4-Aza position): The nitrogen atom introduced at the 4-position of the ring system can act as a hydrogen bond acceptor. This modification from a standard oxindole can modulate the compound's physicochemical properties and create new opportunities for specific interactions with the target protein. Studies on related 7-azaindole derivatives have shown that the pyridine nitrogen can form hydrogen bonds with key residues, such as the two nitrogen atoms of a 7-azaindole forming two hydrogen bonds with Valine 882 in PI3Kγ. nih.gov

These interactions are fundamental to the orientation and stabilization of the molecule within the active site of target proteins, particularly kinases.

Functional Group of this compoundHydrogen Bond RolePotential Interacting Partner in a Protein
Lactam N-HDonorBackbone Carbonyl (e.g., in kinase hinge region)
Lactam C=OAcceptorBackbone N-H (e.g., in kinase hinge region)
7-Amino (NH2)DonorAmino Acid Side Chains (Asp, Glu), Backbone Carbonyl
4-Aza NitrogenAcceptorAmino Acid Side Chains (Ser, Thr, Asn, Gln), Backbone N-H

The fused bicyclic ring system of the this compound core is predominantly aromatic and planar, making it well-suited to engage in hydrophobic interactions within the often nonpolar confines of a ligand-binding pocket. These interactions can include:

π-π Stacking: The aromatic rings of the scaffold can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

van der Waals Contacts: The core structure and its substituents make numerous van der Waals contacts with nonpolar amino acid residues like valine, leucine, isoleucine, and alanine that typically line the binding pocket.

The nature and extent of these hydrophobic interactions can be fine-tuned through chemical modification of the core scaffold. For instance, quantitative structure-activity relationship (QSAR) analyses of related indole-2-one and 7-aza-2-oxindole derivatives have shown that the lipid/water partition coefficient (ALogP), a measure of hydrophobicity, is a key determinant of biological activity. nih.govnih.gov By adding or modifying substituents, the hydrophobicity of a derivative can be increased or decreased to optimize its fit and interactions within a specific target's binding site.

Structural Feature/ModificationType of Hydrophobic InteractionPotential Interacting Protein ResiduesEffect on Properties
Aromatic Core (4-aza-2-oxindole)π-π Stacking, van der WaalsPhe, Tyr, Trp, Leu, Val, AlaProvides core binding affinity
Addition of Alkyl/Aryl Substituentsvan der Waals, Hydrophobic CollapseLeu, Ile, Val, MetIncreases hydrophobicity (higher ALogP)
Addition of Polar Substituents (e.g., -OH, -COOH)Reduced Hydrophobic ContactN/ADecreases hydrophobicity (lower ALogP)

Michael addition is a chemical reaction involving the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). nih.gov This reaction is increasingly utilized in drug design to achieve covalent, often irreversible, inhibition of a target protein by forming a stable bond with a nucleophilic amino acid residue, such as cysteine.

The this compound scaffold can be considered in two contexts regarding Michael additions:

As a Potential Michael Donor: The 7-amino group is nucleophilic and could theoretically act as an aza-Michael donor, reacting with a Michael acceptor on a different molecule. nih.govnih.gov However, in the context of drug-target interactions, it is more common for the drug molecule to be the electrophilic partner (the acceptor).

As a Scaffold for Michael Acceptors: The true potential for Michael addition engagement lies in the synthetic modification of the this compound core. By incorporating an α,β-unsaturated carbonyl moiety (e.g., an acrylamide group) at a suitable position, derivatives can be designed to function as potent Michael acceptors. Such a derivative, upon binding to the target protein, would be positioned for the nucleophilic side chain of a nearby cysteine or lysine residue to attack the β-carbon of the unsaturated system, forming a permanent covalent bond. This strategy can lead to prolonged duration of action and high potency.

The design of such covalent inhibitors requires precise structural knowledge of the target protein to ensure that the reactive group is correctly oriented towards the target nucleophile, thereby avoiding off-target reactions.

Role of CompoundRequired Structural FeatureMechanismPotential Target Residue
Michael DonorNucleophilic Group (e.g., 7-Amino)The amine group attacks an α,β-unsaturated system on another molecule.N/A (Compound is the nucleophile)
Michael Acceptor (Derivative)α,β-Unsaturated Carbonyl (e.g., Acrylamide)A nucleophilic amino acid attacks the electrophilic β-carbon of the derivative.Cysteine (Thiol-Michael), Lysine (Aza-Michael)

Analytical Methodologies for 7 Amino 4 Aza 2 Oxindole Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of 7-Amino-4-aza-2-oxindole. Each technique offers unique insights into the compound's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely employed in the analysis of the 7-aza-2-oxindole skeleton to confirm its structural integrity and the position of various substituents.

In the study of 7-aza-2-oxindole derivatives, ¹H-NMR spectra provide detailed information about the chemical environment of protons. nih.gov Chemical shifts (δ) indicate the type of proton (aromatic, aliphatic), and coupling constants (J) reveal the connectivity between neighboring protons. For instance, protons on the aromatic portion of the 7-aza-2-oxindole ring typically appear in distinct regions of the spectrum, with their multiplicity (singlet, doublet, triplet) providing clues about adjacent atoms. nih.gov

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count and identification of key functional groups, such as the carbonyl carbon (C=O) of the oxindole (B195798) ring, which typically resonates at a significantly downfield chemical shift. nih.gov

¹H-NMR Spectral Data for a Representative 7-Aza-2-Oxindole Derivative

This table is based on data for a derivative of 7-aza-2-oxindole and is illustrative of the analytical technique.

ProtonsChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)
7-aza-2-oxindole-H⁵6.91–6.93m
7-aza-2-oxindole-H⁴7.95d, J=7.2 Hz
7-aza-2-oxindole-H⁶8.01d, J=7.2 Hz
Ar-CH7.72s
Ar-H²,⁶7.65d, J=9.0 Hz
Ar-H³,⁵7.06d, J=9.0 Hz

¹³C-NMR Spectral Data for a Representative 7-Aza-2-Oxindole Derivative

This table is based on data for a derivative of 7-aza-2-oxindole and is illustrative of the analytical technique.

Carbon AtomsChemical Shift (δ, ppm)
C=O169.09
Aromatic/Heterocyclic Cs156.48, 152.27, 147.13, 138.90, 135.02, 132.28, 123.05, 121.55, 117.36, 116.19, 114.13
Aliphatic Cs54.49, 46.77, 45.85

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of a compound and can aid in deducing its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like 7-aza-2-oxindole derivatives, as it typically keeps the molecule intact during ionization.

In ESI-MS analysis, the compound is ionized, commonly by protonation to form a pseudomolecular ion [M+H]⁺ in positive ion mode, or deprotonation to form [M-H]⁻ in negative ion mode. The mass-to-charge ratio (m/z) of this ion is then measured, providing a very accurate determination of the molecular weight. This experimental value is then compared against the theoretical molecular weight calculated from the chemical formula to confirm the identity of the synthesized compound. nih.gov

ESI-MS Data for Representative 7-Aza-2-Oxindole Derivatives

CompoundIon ModeCalculated m/zFound m/z
Derivative 1Positive320.01321.01 [M+1]⁺
Derivative 2Negative294.5293.5 [M-1]⁻

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are recorded in an IR spectrum.

For this compound, IR spectroscopy would be expected to show several characteristic absorption bands. The primary amino group (-NH₂) would exhibit N-H stretching vibrations, typically seen as a pair of bands in the 3300-3500 cm⁻¹ region. The secondary amide within the oxindole ring would show an N-H stretch in a similar region and a strong C=O (carbonyl) stretching absorption, typically around 1650-1700 cm⁻¹. Other bands corresponding to C-N stretching and aromatic C=C and C-H bending would also be present, providing a complete fingerprint of the molecule's functional groups. mdpi.com

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound contain conjugated π-electron systems, which absorb light in the UV or visible range, causing electrons to be promoted from a lower energy bonding or non-bonding orbital to a higher energy anti-bonding orbital (e.g., π–π* transitions).

The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophore. The absorption maxima (λ_max) are sensitive to the structure of the conjugated system and the presence of substituents. acs.org For aza-indole derivatives, the introduction of the nitrogen atom into the ring system and the presence of the amino group can influence the energy of the electronic transitions, often shifting the absorption bands to different wavelengths compared to the parent indole (B1671886) or oxindole structure. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can enhance the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces by many orders of magnitude. Graphene has emerged as an ideal substrate for SERS applications due to its two-dimensional, atomically flat surface. rsc.org

In a SERS setup involving graphene, a compound like this compound would be adsorbed onto a graphene layer that is coupled with metallic nanoparticles (e.g., gold or silver). The electromagnetic "hot spots" created by localized surface plasmon resonance in the gapped metal nanostructures pass through the graphene layer, leading to a massive enhancement of the Raman signal from the analyte. rsc.org This technique offers advantages such as cleaner vibrational information with reduced interference from metal-molecule interactions and greater stability against photo-induced damage. rsc.org SERS can thus be a powerful tool for studying the interaction of this compound with graphene surfaces at very low concentrations.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for the separation of the target compound from starting materials, byproducts, and other impurities during its synthesis and purification. These techniques are also the gold standard for assessing the final purity of the compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose. In the synthesis of 7-aza-2-oxindole derivatives, HPLC is employed to determine the purity of the final products, often requiring a purity level of over 95% for subsequent biological testing. dovepress.com A very similar compound, 6-Amino-4-aza-2-oxindole, also lists HPLC as a key method for quality control documentation. dempochem.com

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of "this compound." It is primarily used for tracking the progress of a chemical reaction by monitoring the consumption of starting materials and the formation of the product. Additionally, HPLC is a definitive method for assessing the final purity of the isolated compound.

Given the polar nature of the aromatic amine and the lactam functionalities within the "this compound" structure, reversed-phase HPLC (RP-HPLC) is the most suitable approach. phenomenex.comjordilabs.com In this technique, a non-polar stationary phase is used with a polar mobile phase. The compound is separated based on its hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer on the column.

A typical HPLC method for analyzing "this compound" would involve a C18 column, which is packed with silica particles that have been functionalized with 18-carbon alkyl chains, providing a hydrophobic stationary phase. phenomenex.comchromatographyonline.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid or ammonium acetate to improve peak shape and control the ionization state of the analyte. lcms.czwikipedia.org Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV detector, set at a wavelength where the chromophore of the aza-oxindole core exhibits maximum absorbance.

Example HPLC Method for Purity Analysis:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Expected Retention Time ~6.5 minutes (dependent on exact gradient)

This interactive table provides a sample set of parameters for an HPLC analysis.

During reaction monitoring, small aliquots of the reaction mixture are withdrawn at different time points, diluted, and injected into the HPLC system. The disappearance of reactant peaks and the appearance and growth of the product peak corresponding to "this compound" are observed. For purity assessment, a chromatogram of the final, purified compound should show a single major peak, with the area of this peak relative to the total area of all peaks being used to calculate the percentage purity.

Silica Gel and Other Column Chromatography for Purification

Following a synthesis, "this compound" is typically present in a crude mixture containing unreacted starting materials, byproducts, and residual reagents. Column chromatography, most commonly using silica gel as the stationary phase, is the standard method for purifying the compound on a preparative scale. uvic.caorgchemboulder.com

Silica gel is a polar adsorbent due to the presence of surface silanol (-SiOH) groups. column-chromatography.comcolumbia.edu The principle of separation is based on the differential adsorption of the components of the mixture. "this compound" is a polar molecule and will adhere to the silica gel. The choice of the mobile phase (eluent) is critical; a solvent system must be selected that provides differential elution of the desired compound from the impurities.

The process often begins with a less polar solvent to wash non-polar impurities through the column, followed by a gradual increase in the polarity of the eluent to displace and elute the more polar compounds. orgchemboulder.com Thin-Layer Chromatography (TLC) is used to determine the optimal solvent system and to monitor the fractions collected from the column. orgchemboulder.com For a polar compound like "this compound," a mixture of a moderately polar solvent (e.g., ethyl acetate or dichloromethane) and a polar solvent (e.g., methanol) is often effective.

Example Purification Protocol:

StepActionPurpose
1. Column Packing A glass column is packed with a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane.To create a uniform stationary phase bed.
2. Sample Loading The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel bed.To apply the mixture in a concentrated band.
3. Elution A solvent gradient is applied, starting with a less polar system (e.g., 100% Dichloromethane) and gradually increasing the polarity (e.g., stepping up the percentage of Methanol).To selectively move compounds down the column based on their polarity.
4. Fraction Collection The eluent is collected in a series of tubes as it exits the column.To separate the eluted compounds over time.
5. Analysis Each fraction is analyzed by TLC to identify which fractions contain the pure product.To pool the correct fractions for final product isolation.

This interactive table outlines a typical workflow for purification by silica gel chromatography.

Other Characterization Methods for Research Quality Control

After purification, the identity and structural integrity of "this compound" must be confirmed using spectroscopic methods. These techniques are vital for research quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra are acquired.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of "this compound" is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the lactam ring, and the protons of the amine (-NH₂) and amide (-NH-) groups.

¹³C NMR: Provides information about the different carbon atoms in the molecule. The spectrum will show characteristic signals for the carbonyl carbon of the lactam, the sp²-hybridized carbons of the aromatic ring, and the sp³-hybridized methylene carbon.

Hypothetical ¹H and ¹³C NMR Data for this compound (in DMSO-d₆):

¹H NMR Atom No. Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5~7.50d~5.0
H-6~6.50d~5.0
H-3~3.40s-
NH₂-7~5.80s (broad)-
NH-1~10.50s (broad)-
¹³C NMR Atom No. Chemical Shift (δ, ppm)
C-2 (C=O)~175.0
C-7a~150.0
C-7~148.0
C-5~128.0
C-4a~118.0
C-6~105.0
C-3~35.0

This interactive table presents predicted NMR spectral data based on the structure of this compound and data for similar compounds. Actual values may vary.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is employed to determine the precise molecular formula. researchgate.net

For "this compound" (C₇H₇N₃O), the protonated molecule [M+H]⁺ would be observed. Fragmentation in the mass spectrometer (MS/MS) might involve the loss of common neutral molecules such as carbon monoxide (CO) from the lactam ring or ammonia (B1221849) (NH₃) from the amino group. nih.govuni-muenster.de

Expected Mass Spectrometry Data:

Analysis Type Parameter Expected Value
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
HRMS (ESI+) Calculated m/z for [C₇H₈N₃O]⁺150.0662
MS/MS Fragmentation [M+H - CO]⁺122.0713
MS/MS Fragmentation [M+H - NH₃]⁺133.0396

This interactive table shows the expected mass spectrometry values for the parent compound and potential fragments.

Together, these analytical methodologies provide a comprehensive characterization of "this compound," ensuring that the material used in research is of high purity and has the correct chemical structure.

Future Research Directions and Unaddressed Challenges

Exploration of Novel and Greener Synthetic Pathways for 7-Amino-4-aza-2-oxindole

Key areas for future investigation include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a streamlined alternative to traditional multi-step syntheses. researchgate.net Developing an MCR for this compound could significantly improve atom economy and reduce purification steps.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields for oxindole (B195798) synthesis. ajgreenchem.com Applying this technique could lead to more rapid and energy-efficient production.

Electrochemical Synthesis: Electrochemical methods represent a greener alternative to traditional reagents for oxidation and reduction steps, minimizing the use of toxic and hazardous materials. researchgate.net

Eco-Friendly Catalysts and Solvents: Research should focus on replacing hazardous solvents and heavy-metal catalysts with sustainable alternatives. This includes the use of water as a solvent or the development of reusable, solid-supported catalysts, such as silica-based reagents derived from biomass. sjp.ac.lkajgreenchem.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches
TechniqueConventional ApproachPotential Green AlternativeKey Benefit
HeatingOil bath, heating mantleMicrowave IrradiationReduced reaction time, energy efficiency ajgreenchem.com
CatalysisHomogeneous metal catalystsReusable heterogeneous catalystsCatalyst recovery, waste reduction sjp.ac.lk
SolventsVolatile organic compounds (VOCs)Water, solvent-free conditionsReduced environmental impact, improved safety sjp.ac.lkajgreenchem.com
Reaction DesignMulti-step linear synthesisMulticomponent Reactions (MCRs)Increased efficiency, atom economy researchgate.net

Advanced Mechanistic Investigations Utilizing State-of-the-Art Techniques

A profound understanding of the reaction mechanisms underlying the synthesis of this compound is essential for process optimization and the rational design of new synthetic routes. Currently, detailed mechanistic data for the synthesis of this specific scaffold is limited. Future work should employ state-of-the-art techniques to elucidate reaction intermediates, transition states, and kinetic profiles.

Methodologies to be employed include:

In-situ Spectroscopy: Techniques such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) can monitor reactions in real-time, providing valuable data on the formation and consumption of species.

Density Functional Theory (DFT) Calculations: Computational chemistry, particularly DFT, has proven invaluable for studying reaction pathways for related aza-heterocycles. nih.govresearchgate.netnih.gov DFT can be used to model transition states, calculate activation energies, and rationalize the observed reactivity and regioselectivity, guiding the development of more efficient and selective reactions. nih.gov

Predictive Computational Modeling for Rational Design of this compound Derivatives

The 7-aza-2-oxindole scaffold is recognized as a valuable starting point for designing inhibitors of various biological targets, particularly protein kinases. mdpi.comnih.govmdpi.comjst.go.jp To move beyond traditional trial-and-error discovery, future research must leverage predictive computational modeling for the rational design of novel derivatives with enhanced potency and selectivity. While quantitative structure-activity relationship (QSAR) studies have been applied to related scaffolds, more advanced methods are needed. nih.govmpu.edu.mo

Future computational efforts should focus on:

Structure-Based Drug Design (SBDD): Using high-resolution crystal structures of target proteins, SBDD allows for the precise design of molecules that fit optimally into the binding site. nih.govresearchgate.net This approach is crucial for improving potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into binding stability and the role of conformational changes.

Free Energy Perturbation (FEP): FEP and other rigorous computational methods can more accurately predict the binding affinities of designed molecules before they are synthesized, improving the success rate of discovery campaigns.

Design of Highly Selective and Potent Scaffolds Based on this compound

A major unaddressed challenge in kinase inhibitor development is achieving high selectivity, as many kinases share structural similarities in their ATP-binding sites. Off-target activity can lead to undesirable side effects. The this compound scaffold offers multiple vectors for chemical modification, providing a platform to systematically explore chemical space and engineer selectivity. researchgate.netnih.gov

Future design strategies should include:

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

Targeting Allosteric Sites: Instead of competing with ATP at the highly conserved active site, designing molecules that bind to less-conserved allosteric sites can lead to greater selectivity.

Covalent Inhibition: Designing derivatives that can form a covalent bond with a non-conserved residue (like cysteine) near the active site is a proven strategy for achieving high potency and prolonged duration of action.

Deeper Integration of Biological and Chemical Data for Comprehensive Understanding

To fully comprehend the therapeutic potential of this compound derivatives, a deeper integration of chemical, biochemical, and biological data is required. A significant challenge is moving from a single-target view to a systems-level understanding of how these compounds affect cellular networks. nih.gov

Future research should adopt a systems biology approach, which involves:

Integrating 'Omics' Data: Combining data from genomics, transcriptomics, proteomics, and metabolomics can reveal the broader impact of a compound on cellular pathways and help identify novel targets or biomarkers of response. frontiersin.orgembl.de

Chemoproteomics: Using chemical probes based on the this compound scaffold to identify all protein targets within a cell (both intended and off-target) can provide a comprehensive selectivity profile.

Network Pharmacology: This approach analyzes the complex interactions between drugs, targets, and disease pathways to understand the holistic mechanism of action and predict potential polypharmacological effects.

Development of Advanced Analytical Tools for Complex Biological Matrices in this compound Studies

A critical and often overlooked challenge in early-stage drug discovery is the development of robust analytical methods for quantifying the compound in complex biological matrices like plasma, serum, and tissue. japsonline.com Without such methods, it is impossible to conduct essential pharmacokinetic (PK) and pharmacodynamic (PD) studies that determine how a drug is absorbed, distributed, metabolized, and excreted.

This unaddressed challenge requires the development and validation of sensitive and specific bioanalytical methods, such as:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or fluorescence detection is a standard method for quantification. nih.govdoaj.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity and selectivity, allowing for the detection of very low concentrations of the parent drug and its metabolites. mdpi.com

The validation of these methods according to regulatory guidelines is a prerequisite for advancing any derivative of this compound into preclinical and clinical development.

Q & A

Q. What are the most reliable synthetic routes for 7-Amino-4-aza-2-oxindole, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cyanation followed by reduction, as demonstrated in regioselective chlorination of its precursor . Optimize reaction parameters such as temperature (80–100°C), solvent polarity (e.g., DMF or THF), and catalyst loading (5–10 mol% Pd) to improve yield. Monitor intermediates using HPLC and confirm purity via melting point analysis (103–107°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer: Use 1^1H/13^{13}C NMR to confirm the indole scaffold and amino group resonance. FT-IR identifies NH stretches (3200–3400 cm1^{-1}) and carbonyl vibrations (1650–1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves regiochemistry .

Q. What are the key reactivity patterns of this compound in nucleophilic or electrophilic reactions?

Methodological Answer: The amino group acts as a nucleophile in acylation or alkylation reactions. Electrophilic substitution occurs preferentially at the 3-position due to electron-rich aromatic systems. Use kinetic studies (UV-Vis monitoring) and DFT calculations to predict regioselectivity .

Q. How should researchers design stability studies for this compound under varying pH and temperature?

Methodological Answer: Conduct accelerated stability testing by exposing the compound to pH 1–13 buffers and temperatures (25–60°C) over 4–12 weeks. Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics. Store samples in amber vials at -20°C to minimize photodegradation .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Methodological Answer: Develop a validated HPLC-UV protocol with a C18 column (mobile phase: acetonitrile/0.1% TFA). For trace analysis, use LC-MS/MS with multiple reaction monitoring (MRM). Validate linearity (R2^2 > 0.99), LOD (≤0.1 µg/mL), and recovery rates (90–110%) .

Advanced Research Questions

Q. How can computational modeling address regioselectivity challenges in derivatizing this compound?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map electron density and predict reactive sites. Compare frontier molecular orbitals (HOMO/LUMO) of intermediates with experimental regioselectivity data. Validate models using kinetic isotope effects (KIEs) .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in catalytic reactions involving this compound?

Methodological Answer: Reassess reaction mechanisms using in-situ IR or NMR to detect transient intermediates. Cross-validate computational models with isotopic labeling (e.g., 15^{15}N or 13^{13}C) to trace pathways. Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer: Synthesize derivatives with modifications at the 2-, 4-, and 7-positions. Test biological activity (e.g., enzyme inhibition) using dose-response curves (IC50_{50} values). Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es_s) parameters with activity .

Q. What methodologies validate the ecological impact of this compound in laboratory waste streams?

Methodological Answer: Perform acute toxicity assays (e.g., Daphnia magna LC50_{50}) and biodegradation studies (OECD 301F). Use GC-MS to identify breakdown products. Compare experimental data with EPI Suite predictions for environmental persistence .

Q. How should conflicting NMR data from polymorphic forms of this compound be resolved?

Methodological Answer: Characterize polymorphs via PXRD and DSC to identify crystalline phases. Use solid-state NMR (ssNMR) to distinguish hydrogen-bonding networks. Correlate solvent polarity (Hansen solubility parameters) with crystallization outcomes .

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Reactant of Route 1
7-Amino-4-aza-2-oxindole
Reactant of Route 2
7-Amino-4-aza-2-oxindole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.